molecular formula C21H26N2O5S B216198 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide

2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide

Cat. No. B216198
M. Wt: 418.5 g/mol
InChI Key: XXXLPEJZSQLOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as JNJ-10198409, was first synthesized by researchers at Johnson & Johnson Pharmaceutical Research and Development in 2005. Since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide is not yet fully understood. However, it is believed to work by blocking the activity of certain ion channels in the nervous system that are involved in the transmission of pain signals. This results in a reduction in the perception of pain.
Biochemical and Physiological Effects
In addition to its pain-relieving properties, 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it a useful tool for studying the role of inflammation in various disease processes. It has also been shown to have anxiolytic effects, which could be useful for studying the role of anxiety in various behavioral paradigms.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide in laboratory experiments is its relatively straightforward synthesis. This makes it a readily available compound for researchers to use in their studies. In addition, its pain-relieving properties make it a useful tool for studying the role of pain in various disease processes.
However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of studies using this compound. In addition, its effects on other physiological processes could potentially confound the results of experiments that are not specifically focused on pain or anxiety.

Future Directions

There are several potential future directions for research on 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide. One area of interest is further exploration of its mechanism of action, which could provide insights into the underlying biology of pain and anxiety. Additionally, further studies could explore its potential as a therapeutic agent for other conditions, such as inflammation or anxiety disorders. Finally, the development of more specific and potent analogs of this compound could lead to the development of more effective treatments for neuropathic pain and other conditions.

Synthesis Methods

The synthesis of 2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide involves several steps, starting with the reaction of 4-methyl-1-piperidinesulfonyl chloride with 2,4-dimethoxyaniline to form an intermediate compound. This intermediate is then reacted with 4-bromobenzoyl chloride to produce the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide has been studied for its potential applications in several areas of scientific research. One of the primary areas of interest has been its potential as a treatment for neuropathic pain. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, making it a promising candidate for further development as a therapeutic agent.

properties

Product Name

2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O5S/c1-15-10-12-23(13-11-15)29(25,26)18-7-4-16(5-8-18)22-21(24)19-9-6-17(27-2)14-20(19)28-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)

InChI Key

XXXLPEJZSQLOAB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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